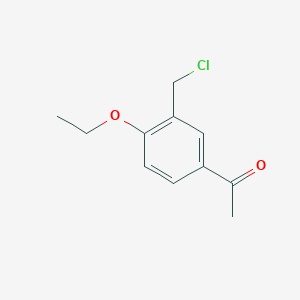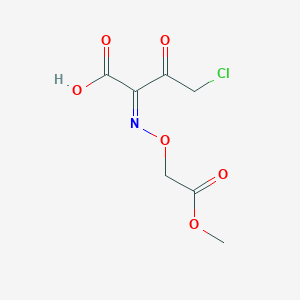
2-(Cyclohexyloxy)propanoic acid
Vue d'ensemble
Description
2-(Cyclohexyloxy)propanoic acid is a chemical compound with the molecular formula C9H16O3 . It is also known as 2-Cyclohexyloxypropionic acid . The compound is part of the carboxylic acid family, which are organic compounds that contain a carboxyl group (C(=O)OH) .
Molecular Structure Analysis
The molecular structure of 2-(Cyclohexyloxy)propanoic acid involves several types of bonds. For instance, a similar compound, Propanoic acid, 2-(cyclohexyloxy)-, methyl ester, contains a total of 31 bonds; 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 ether (aliphatic) .Applications De Recherche Scientifique
Environmental and Agricultural Applications
- Herbicide Sorption and Environmental Behavior : The study by Werner, Garratt, and Pigott (2012) reviews the sorption of phenoxy herbicides, including compounds related to 2-(Cyclohexyloxy)propanoic acid, to various soil components. It highlights the significant role of soil organic matter and iron oxides as sorbents for these herbicides, providing insights into their environmental behavior and implications for agricultural practices Werner, D., Garratt, J., & Pigott, G. (2012). Journal of Soils and Sediments.
Industrial and Chemical Processes
- Reactive Extraction of Carboxylic Acids : Djas and Henczka (2018) discuss the efficiency of using organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions, highlighting the environmentally friendly and efficient nature of supercritical CO2 in reactive extraction processes. This has implications for the industrial separation and purification of compounds like 2-(Cyclohexyloxy)propanoic acid Djas, M. & Henczka, M. (2018). Separation and Purification Technology.
Biotechnological and Pharmaceutical Insights
- Biotechnological Production of Chemicals : Gao, Ma, and Xu (2011) review the biotechnological routes based on lactic acid production from biomass, mentioning the potential of lactic acid as a precursor for various chemicals, including derivatives of 2-(Cyclohexyloxy)propanoic acid. This underscores the role of biotechnological advancements in utilizing renewable resources for chemical synthesis Gao, C., Ma, C., & Xu, P. (2011). Biotechnology Advances.
Advanced Materials and Catalysis
- Catalysis in Chemical Synthesis : The comprehensive review by Abutaleb and Ali (2021) on the oxidation of cyclohexane, a related compound, to produce ketone-alcohol oil, presents insights into various catalysts and reaction conditions. This highlights the importance of catalysis in the selective production of industrial chemicals and intermediates, including those related to 2-(Cyclohexyloxy)propanoic acid Abutaleb, A. & Ali, M. (2021). Reviews in Chemical Engineering.
Antimicrobial and Health-related Applications
- Antimicrobial Compounds from Cyanobacteria : Swain, Paidesetty, and Padhy (2017) review cyanobacterial compounds with antimicrobial activities, indicating the potential for discovering new bioactive compounds with structures similar to 2-(Cyclohexyloxy)propanoic acid. This underscores the importance of natural products in the development of new antimicrobial agents Swain, S. S., Paidesetty, S. K., & Padhy, R. (2017). Biomedicine & Pharmacotherapy.
Safety and Hazards
The safety data sheet for a similar compound, propanoic acid, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, clothing, and eye protection .
Mécanisme D'action
Target of Action
It is structurally similar to propionic acid , which is known to have antimicrobial properties and is used as a food preservative .
Mode of Action
Propionic acid, a related compound, is known to induce apoptosis in certain cell types
Biochemical Pathways
Carboxylic acids like propionic acid typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
A study on similar compounds showed that two 4-(cyclohexyloxy) benzoic acid urea soluble epoxide hydrolase inhibitors displayed high plasma concentrations when dosed orally at 03 mg·kg-1
Result of Action
Propionic acid, a related compound, has been reported to induce apoptosis in hela cells
Action Environment
Factors such as the strength of the bond being broken and the stability of the ions being formed can influence the ionization of an acid . These factors could potentially influence the action of 2-(Cyclohexyloxy)propanoic acid.
Propriétés
IUPAC Name |
2-cyclohexyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSOJJJQCLCSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303595 | |
| Record name | 2-(Cyclohexyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)propanoic acid | |
CAS RN |
56674-68-1 | |
| Record name | 2-(Cyclohexyloxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56674-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclohexyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclohexyloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















